3,5-Dinitrosalicylic acid (DNSA) eliminates toxic multi-step sugar assays. Single-reagent, stoichiometric reduction of free hemiacetal groups yields 3-amino-5-nitrosalicylic acid (λmax 540 nm) for selective reducing sugar quantification.
≥98% purity, ambient shipped.
3,5-Dinitrosalicylic acid (CAS 609-99-4) is a highly specialized aromatic compound primarily procured as a colorimetric redox reagent for the quantification of reducing sugars and as a bidentate ligand in coordination chemistry. Structurally characterized by a salicylic acid core substituted with two electron-withdrawing nitro groups at the 3- and 5-positions, DNSA exhibits a significantly lowered pKa compared to its non-nitrated analogs. In alkaline analytical applications, the compound undergoes a specific stoichiometric reduction by free carbonyl groups to form 3-amino-5-nitrosalicylic acid, which absorbs strongly at 540 nm. This unique redox behavior makes DNSA the industry-standard reagent for monitoring biomass saccharification, fermentation processes, and carbohydrase activity, offering a robust, single-reagent alternative to multi-step heavy-metal assays [1].
Substituting 3,5-dinitrosalicylic acid with alternative carbohydrate assay reagents or structurally related aromatic acids leads to fundamental failures in assay specificity and complexation behavior. In analytical workflows, replacing DNSA with the phenol-sulfuric acid method abolishes selectivity, as the latter hydrolyzes and measures all glycosidic bonds (total carbohydrates) rather than specifically quantifying the free hemiacetal groups of reducing sugars generated during enzymatic digestion[2]. Conversely, substituting DNSA with the Nelson-Somogyi method introduces toxic arsenomolybdate and unstable copper reagents, drastically reducing high-throughput scalability [1]. In synthetic applications, utilizing mono-nitrated analogs or unsubstituted salicylic acid fails to replicate DNSA's distinct hydrogen-bonding networks and lower pKa, which are critical for forming stable, specific metal-organic frameworks and proton-transfer compounds.
In the monitoring of polysaccharide hydrolysis, 3,5-dinitrosalicylic acid provides absolute selectivity for released reducing sugars by reacting exclusively with free carbonyl groups to form a 540 nm-absorbing chromophore. A comparative analytical framework demonstrates that while the phenol-sulfuric acid method yields a total carbohydrate concentration by hydrolyzing all present glycosidic bonds (yielding indistinguishable signals for both the cellulose substrate and glucose product), the DNSA method selectively quantifies only the liberated glucose or cellobiose[REFS-1, REFS-2]. This allows for the direct calculation of enzymatic activity without background interference from the unreacted polymeric substrate.
| Evidence Dimension | Target Analyte Specificity |
| Target Compound Data | Quantifies only free hemiacetal/carbonyl groups (reducing sugars) |
| Comparator Or Baseline | Phenol-Sulfuric Acid: Quantifies total carbohydrates (hydrolyzes polymers) |
| Quantified Difference | DNSA provides 100% selectivity for hydrolysis products over polymeric substrates |
| Conditions | Enzymatic saccharification monitoring (e.g., cellulase on carboxymethylcellulose) |
Crucial for accurately measuring enzyme kinetics and biomass conversion efficiency where the substrate itself is a carbohydrate.
For industrial quality control and high-throughput screening, the DNSA assay offers superior processability compared to the highly sensitive but operationally complex Nelson-Somogyi (NS) method. The DNS reagent is formulated as a single, stable alkaline solution containing Rochelle salt and phenol, which remains viable for months at room temperature. In contrast, the NS method requires the fresh combination of an unstable alkaline copper tartrate solution and a toxic arsenomolybdate color reagent, alongside strict boiling and cooling protocols [1]. Although the NS method can be more sensitive for microgram-level detection, DNSA's single-reagent addition and broad dynamic range make it the preferred choice for scalable, high-throughput microplate formats.
| Evidence Dimension | Reagent Preparation and Stability |
| Target Compound Data | Single-reagent solution, stable for months at room temperature |
| Comparator Or Baseline | Nelson-Somogyi: Two-part reagent system requiring fresh mixing and toxic arsenomolybdate |
| Quantified Difference | DNSA eliminates multi-step reagent mixing and reduces toxic waste generation |
| Conditions | High-throughput microplate assays for fermentation and food QA/QC |
Enables automated, high-throughput industrial screening by eliminating unstable, multi-component heavy-metal reagents.
In the synthesis of transition metal complexes and metal-organic frameworks (MOFs), DNSA serves as a superior bidentate ligand compared to unsubstituted salicylic acid due to the strong electron-withdrawing effects of its two nitro groups. Potentiometric and crystallographic studies reveal that DNSA possesses a significantly lower primary dissociation constant (pKa1 ~2.18) than salicylic acid (pKa1 ~2.84)[REFS-4, REFS-5]. This increased acidity, combined with the additional hydrogen-bonding capabilities of the nitro groups, allows DNSA to form highly stable bivalent transition metal complexes (e.g., Cu(II), Ni(II), Zn(II)) at lower pH ranges and drives the assembly of distinct multi-dimensional crystalline architectures that cannot be accessed using mono-nitrated or unsubstituted analogs.
| Evidence Dimension | Primary Dissociation Constant (pKa1) and Complexation |
| Target Compound Data | pKa1 ~2.18, forms extensive secondary hydrogen-bonding networks |
| Comparator Or Baseline | Salicylic Acid: pKa1 ~2.84, lacks nitro-driven secondary interactions |
| Quantified Difference | DNSA is significantly more acidic, enabling distinct low-pH metal coordination |
| Conditions | Potentiometric titration and MOF crystallization in aqueous/ethanolic media |
Allows materials scientists to engineer specific thermal and structural properties in metal-organic frameworks that are impossible with standard salicylic acid.
DNSA is the standard reagent for quantifying the release of reducing sugars (like glucose and xylose) during the enzymatic hydrolysis of lignocellulosic biomass, directly informing cellulase and xylanase efficiency [1].
Used in industrial biotechnology to rapidly monitor the consumption of reducing sugars in bioreactors, enabling real-time adjustments to feed rates and harvest times using high-throughput microplate assays [1].
Applied in the routine quantification of reducing sugars (e.g., maltose, fructose) in honey, fruit juices, and wines, providing a robust, single-reagent alternative to complex chromatographic methods [1].
Procured as a specialized bidentate ligand to synthesize transition metal complexes and metal-organic frameworks where the dual nitro groups contribute to unique thermal stability and energetic properties [2].
Irritant